

# The Toxicological Profile of Disperse Blue 60: A Technical Guide

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## Compound of Interest

Compound Name: Disperse Blue 60

Cat. No.: B084379

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Disclaimer: This technical guide provides a comprehensive overview of the available toxicological information for **Disperse Blue 60**. It is important to note that for many standard toxicological endpoints, publicly available data for **Disperse Blue 60** is limited. Where specific data for **Disperse Blue 60** is unavailable, this guide presents information on structurally related anthraquinone dyes, such as Disperse Blue 1, to provide a contextual understanding of potential hazards. This information is intended for researchers, scientists, and drug development professionals and should not be considered a complete safety assessment.

## Chemical and Physical Properties

**Disperse Blue 60**, with the CAS number 12217-80-0, is an anthraquinone dye. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone	[1]
Molecular Formula	C <sub>20</sub> H <sub>17</sub> N <sub>3</sub> O <sub>5</sub>	[1]
Molecular Weight	379.37 g/mol	[2]
Appearance	Blue-black powder	[3]
Water Solubility	2.5 µg/L at 20°C	[4]
log Pow	> 4.2 at 20°C	
Vapor Pressure	0 Pa at 25°C	

## Ecotoxicological Profile

The environmental fate and effects of **Disperse Blue 60** have been characterized to some extent, with data available on its toxicity to various aquatic organisms.

Endpoint	Species	Value	Exposure Duration	Reference
LC <sub>50</sub> (Fish)	Danio rerio (Zebrafish)	> 1000 ppm	96 hours	
EC <sub>50</sub> (Invertebrates)	Daphnia magna	> 22 mg/L	48 hours	
EC <sub>50</sub> (Algae)	Desmodesmus subspicatus	2 mg/L	96 hours	
IC <sub>50</sub> (Microorganisms)	Activated sludge	> 320 mg/L	3 hours	

## Experimental Protocols: Aquatic Toxicity Testing

While specific protocols for the above-cited studies on **Disperse Blue 60** are not detailed in the available literature, standard OECD guidelines are typically followed for such ecotoxicological assessments.

- **Fish Acute Toxicity Test (OECD 203):** This test determines the concentration of a substance that is lethal to 50% of the test fish (LC<sub>50</sub>) over a 96-hour exposure period. Fish are exposed to the test substance in a static or semi-static system, and mortality is observed at 24, 48, 72, and 96 hours.
- **Daphnia sp. Acute Immobilisation Test (OECD 202):** This test evaluates the concentration at which 50% of the daphnids are immobilized (EC<sub>50</sub>) after a 48-hour exposure. Immobilization is defined as the inability to swim after gentle agitation.
- **Alga, Growth Inhibition Test (OECD 201):** This test assesses the effect of a substance on the growth of algae. The endpoint is the concentration that causes a 50% reduction in growth (EC<sub>50</sub>) over a 72 or 96-hour period, measured by cell count or another biomass surrogate.

## Mammalian Toxicology

Publicly available safety data sheets for **Disperse Blue 60** frequently state "no data available" for key mammalian toxicology endpoints. This section will therefore focus on the toxicological profile of the structurally similar anthraquinone dye, Disperse Blue 1, to provide insight into the potential hazards of this class of compounds.

It is critical to reiterate that the following data pertains to Disperse Blue 1 and not **Disperse Blue 60**.

### Acute Toxicity (Disperse Blue 1)

Route	Species	LD <sub>50</sub>	Reference
Oral	Rat	> 3,000 mg/kg	
Oral	Mouse	> 2,000 mg/kg	

### Skin Irritation and Sensitization (Disperse Blue 1)

- **Skin Irritation:** No skin irritation was observed with concentrations up to 10%.

- Skin Sensitization: Disperse Blue 1 was found to be a moderate sensitizer in guinea pigs.

## Genotoxicity (Disperse Blue 1)

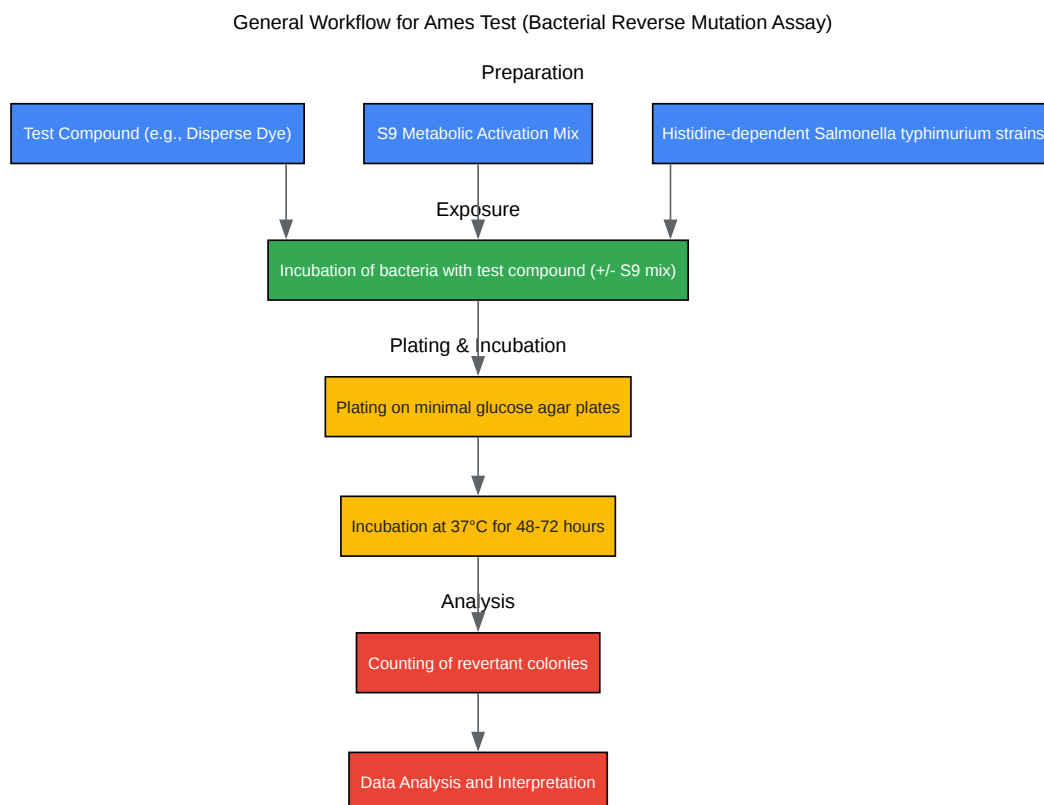
Disperse Blue 1 has been shown to be mutagenic in several test systems. It was reported to be weakly mutagenic to *Salmonella typhimurium* strain TA1537 and mutagenic to strains TA1535, TA97, and TA98 in liquid pre-incubation assays.

## Carcinogenicity (Disperse Blue 1)

In feeding studies, Disperse Blue 1 produced a significant increase in urinary bladder neoplasms in both male and female rats. Equivocal results were reported in studies with male mice, while negative results were reported for female mice. The International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as "possibly carcinogenic to humans" (Group 2B).

## Experimental Workflows and Signaling Pathways

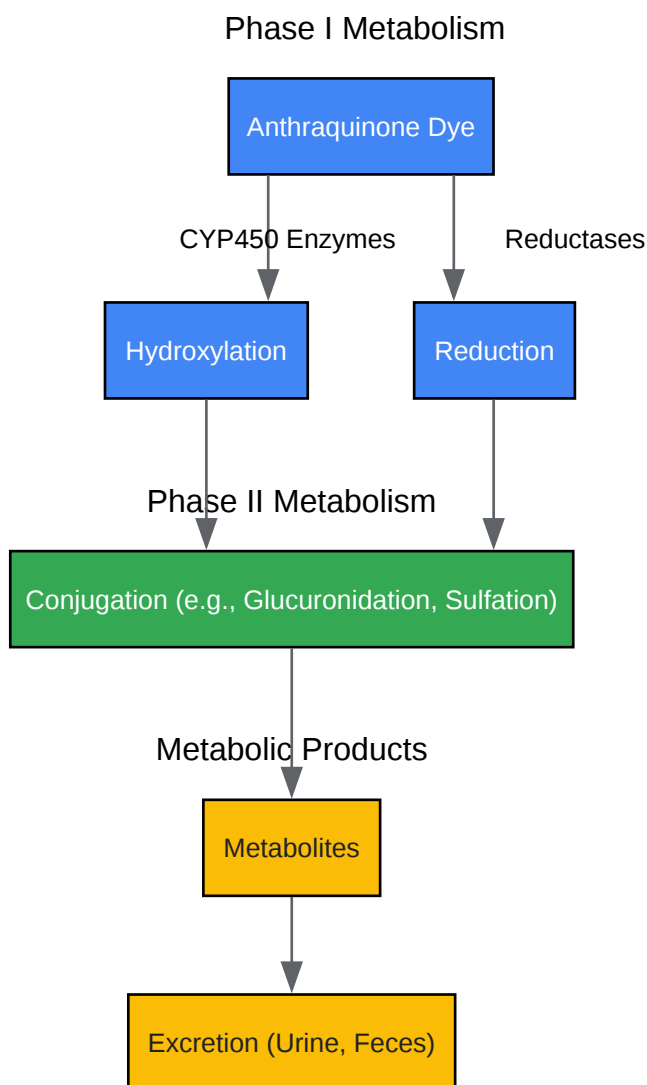
Due to the lack of specific data for **Disperse Blue 60**, this section provides generalized diagrams for relevant toxicological assays and metabolic pathways for anthraquinone dyes.



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Caption: Generalized workflow for the Ames test.

## Potential Metabolic Pathway of Anthraquinone Dyes



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Caption: Potential metabolic pathway of anthraquinone dyes.

## Conclusion

The available data on the toxicological profile of **Disperse Blue 60** is sparse, particularly concerning its effects on mammalian health. The ecotoxicological data suggests a potential for environmental impact, especially on algae. The GHS classification of "Harmful if swallowed" indicates a potential for acute oral toxicity, though specific studies are not publicly available.

Extrapolation from the toxicological profile of the structurally related Disperse Blue 1 suggests that **Disperse Blue 60** could potentially be a skin sensitizer and may have genotoxic and carcinogenic properties. However, without direct testing of **Disperse Blue 60**, these remain theoretical concerns.

Further research is imperative to fully characterize the toxicological profile of **Disperse Blue 60**. This should include a comprehensive battery of tests for acute toxicity, skin and eye irritation/sensitization, genotoxicity, carcinogenicity, and reproductive/developmental toxicity to enable a thorough risk assessment.

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## References

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